3-Methoxy-N-methylpropan-1-amine hydrochloride

Organic synthesis Reaction kinetics Amine basicity

3-Methoxy-N-methylpropan-1-amine hydrochloride (CAS 897958-65-5) is a stable, pre-formed N-methyl secondary amine HCl salt for pharmaceutical R&D. Unlike free bases or primary amine analogs, it provides exact stoichiometry and enhanced nucleophilicity (higher pKa), ensuring reproducible yields in alkylation and reductive amination. The methoxypropyl chain offers polarity for CNS-targeted API intermediates. Available at 97% purity in research pack sizes (1‑25g) with ambient storage/shipping. Choose this building block to avoid post‑synthetic methylation, reduce purification burden, and maintain quality‑by‑design compliance.

Molecular Formula C5H14ClNO
Molecular Weight 139.62 g/mol
Cat. No. B8178334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-N-methylpropan-1-amine hydrochloride
Molecular FormulaC5H14ClNO
Molecular Weight139.62 g/mol
Structural Identifiers
SMILESCNCCCOC.Cl
InChIInChI=1S/C5H13NO.ClH/c1-6-4-3-5-7-2;/h6H,3-5H2,1-2H3;1H
InChIKeyPMUXFKNCNIHKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-N-methylpropan-1-amine hydrochloride: Core Specifications and Chemical Identity for Pharmaceutical R&D and Procurement Decisions


3-Methoxy-N-methylpropan-1-amine hydrochloride (CAS: 897958-65-5) is a secondary amine hydrochloride salt, with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . It exists as a solid, stable hydrochloride salt form of the corresponding free base N-methyl-3-methoxypropylamine (CAS: 55612-03-8), enhancing its handling and storage characteristics for laboratory and industrial use . The compound features an N-methyl secondary amine moiety and a terminal methoxy group on a propanamine backbone, classifying it as an aliphatic amino ether derivative . Commercially, it is available from multiple specialty chemical suppliers at defined purity specifications, typically at 97% or higher . In pharmaceutical R&D contexts, this compound serves primarily as a synthetic building block or intermediate, and has been cited in patent literature as a component of broader molecular scaffolds with potential NK-3 receptor antagonist activity [1].

Why 3-Methoxy-N-methylpropan-1-amine hydrochloride Cannot Be Replaced by Generic Analogs in Critical Pharmaceutical Synthesis and Research Applications


Substituting 3-Methoxy-N-methylpropan-1-amine hydrochloride with structurally similar amines—such as the non-methylated primary amine 3-methoxypropylamine (MOPA), the N-ethyl analog, or the free base form—introduces critical failures in reaction pathways due to distinct physicochemical, nucleophilic, and electronic properties [1]. For example, the N-methyl secondary amine possesses a higher pKa and greater nucleophilicity compared to its primary amine counterpart, directly impacting reaction kinetics and yields in alkylation or reductive amination steps [2]. In pharmaceutical manufacturing, the hydrochloride salt form provides defined stoichiometry, enhanced long-term stability under ambient storage, and eliminates the variable baselines associated with the hygroscopic or carbonate-forming free base . Furthermore, the methoxypropyl chain confers specific polarity and hydrogen-bonding capacity distinct from simple alkyl amines, influencing solubility and the downstream pharmacokinetic properties of derived APIs . Substitution with an analog lacking the N-methyl group or using the free base instead of the HCl salt will alter reaction selectivity and product purity, compromising the reproducibility and regulatory compliance of synthetic processes in drug development and chemical production [3].

Quantitative Differentiation of 3-Methoxy-N-methylpropan-1-amine hydrochloride from Structural Analogs: A Data-Driven Procurement and Research Selection Guide


pKa and Nucleophilicity: N-Methyl vs. Primary Amine Analogs in Organic Transformations

The N-methyl substitution in 3-Methoxy-N-methylpropan-1-amine hydrochloride confers a significantly higher pKa compared to the primary amine analog 3-methoxypropylamine (MOPA). While specific experimental pKa values for the target compound are not publicly disclosed, class-level inference from aliphatic amine basicity trends indicates that secondary N-methyl amines typically exhibit pKa values 0.5–1.0 units higher than corresponding primary amines in aqueous solution [1]. This increase stems from the electron-donating inductive effect of the methyl group on nitrogen, which enhances electron density and stabilizes the conjugate acid [2]. The elevated pKa directly translates to greater nucleophilicity under standard reaction conditions (pH ~7–9), which is critical for improving reaction yields in SN2 alkylations and reductive aminations [3].

Organic synthesis Reaction kinetics Amine basicity

Defined Stoichiometry and Stability: Hydrochloride Salt vs. Free Base in Long-Term Storage and Precise Formulation

3-Methoxy-N-methylpropan-1-amine hydrochloride (CAS 897958-65-5) is supplied and stored as a crystalline hydrochloride salt with a defined molecular weight of 139.62 g/mol, enabling precise molar calculations and stoichiometric control in synthetic reactions . In contrast, the free base N-methyl-3-methoxypropylamine (CAS 55612-03-8) is a liquid with molecular weight 103.17 g/mol that is prone to gradual atmospheric CO₂ absorption, forming variable amounts of carbamate or carbonate species over time . The hydrochloride salt demonstrates long-term stability when stored in a cool, dry place, with supplier specifications indicating no special handling requirements beyond standard laboratory storage conditions . This stability profile eliminates the need for pre-use titration or purity verification that is typically required for amine free bases stored over extended periods [1]. In pharmaceutical intermediate applications where precise molar ratios are critical for GMP compliance and reproducible API synthesis, the defined, stable salt form reduces batch-to-batch variability and analytical burden .

Salt selection Stability testing Pharmaceutical formulation

Commercial Availability and Purity: Defined Specifications vs. Variable Analog Supply

3-Methoxy-N-methylpropan-1-amine hydrochloride is commercially available from multiple specialty chemical suppliers at defined purity grades, with standard specifications at 97% purity . Pricing and packaging options include 1g (approx. 900 RMB), 5g (approx. 2700 RMB), and 25g (approx. 7200 RMB) quantities from established vendors such as Amatek Scientific, with larger bulk quantities available upon inquiry . In comparison, the non-methylated analog 3-methoxypropylamine (MOPA, CAS 5332-73-0) is primarily supplied as a bulk industrial intermediate for dye manufacturing at 98-99% purity, but typically in larger volumes (kg to ton scale) with limited availability in research-grade small-pack sizes [1]. The O-ethyl analog 3-ethoxy-N-methylpropan-1-amine is not widely cataloged by major research chemical suppliers, indicating limited commercial accessibility for routine laboratory procurement [2]. This supply chain distinction makes the target compound the preferred choice for pharmaceutical R&D laboratories requiring consistent, small-to-medium scale availability with documented purity certificates and batch traceability [3].

Chemical procurement Supply chain Purity specifications

Role in NK-3 Receptor Antagonist Pharmacophores: A Privileged Intermediate for CNS Drug Discovery

3-Methoxy-N-methylpropan-1-amine hydrochloride has been explicitly incorporated as a synthetic building block in patent applications describing novel NK-3 receptor antagonists targeting depression, anxiety disorders, psychosis, schizophrenia, bipolar disorder, cognitive disorders, Parkinson's disease, and Alzheimer's disease [1]. The compound serves as a key fragment in the construction of pharmacophores that require a flexible amino ether linkage with defined hydrogen-bonding capacity and balanced lipophilicity [2]. While the N-ethyl or primary amine analogs (e.g., 3-methoxypropylamine) may theoretically substitute in some synthetic schemes, the specific N-methyl secondary amine motif is frequently optimal for achieving desired CNS penetration and target engagement profiles, as established in structure-activity relationship (SAR) studies for related neurotransmitter modulators [3]. The hydrochloride salt form is preferred for the final coupling steps under anhydrous or mildly basic conditions where free base handling would introduce variability or side reactions [4]. The patent-protected applications of NK-3 antagonists represent a high-value pharmaceutical development area, and access to this specific intermediate enables participation in that research space [5].

NK-3 antagonist CNS drug discovery Medicinal chemistry

Optimal Deployment Scenarios for 3-Methoxy-N-methylpropan-1-amine hydrochloride in Pharmaceutical R&D and Chemical Synthesis


Enabling Medicinal Chemistry Campaigns Targeting NK-3 Receptor Antagonists and CNS Disorders

3-Methoxy-N-methylpropan-1-amine hydrochloride is optimally deployed as a key synthetic intermediate in medicinal chemistry programs focused on developing NK-3 receptor antagonists for CNS indications including depression, schizophrenia, and Parkinson's disease. As documented in recent patent literature, the compound provides a versatile amino ether scaffold that can be elaborated into pharmacologically active molecules with balanced physicochemical properties for CNS penetration [1]. Research teams pursuing SAR studies around the N-methyl secondary amine motif will benefit from the compound's defined salt stoichiometry and commercial availability in research-appropriate quantities, enabling rapid iterative synthesis and biological evaluation without the delay of custom monomer preparation .

Precision Synthesis of N-Methyl Secondary Amine Derivatives for Bioactive Molecule Construction

In synthetic organic chemistry laboratories engaged in constructing N-methyl secondary amine-containing pharmacophores, 3-Methoxy-N-methylpropan-1-amine hydrochloride provides a pre-formed N-methyl amine moiety that bypasses the need for post-synthetic methylation steps. The hydrochloride salt form enables precise molar control in alkylation or reductive amination reactions where free base amine equivalents may vary due to carbonate contamination [1]. This is particularly valuable in multi-step API syntheses where maintaining exact stoichiometry is critical for maximizing yield and minimizing purification burden. The compound's pKa advantage over primary amine analogs translates to faster reaction kinetics under standard conditions, reducing cycle times in process development .

Supply Chain Optimization for Pharmaceutical Intermediate Procurement in Early-Stage Development

For procurement and supply chain managers in pharmaceutical R&D organizations, 3-Methoxy-N-methylpropan-1-amine hydrochloride represents a strategically accessible intermediate with multiple qualified vendor sources and defined purity specifications. Unlike bulk industrial amines such as MOPA that require large-volume commitments, this compound is available in research-appropriate pack sizes (1g to 25g) with documented certificates of analysis, supporting quality-by-design principles in early development [1]. The stable hydrochloride salt form eliminates the need for cold-chain shipping or inert atmosphere storage, reducing logistics complexity and shelf-life monitoring requirements. This enables just-in-time inventory management and reduces working capital tied up in chemical stocks .

Development of Chiral or Functionalized Propanamine Derivatives via N-Methyl Scaffold Elaboration

The 3-Methoxy-N-methylpropan-1-amine scaffold serves as a privileged starting point for synthesizing more complex, functionalized amines including chiral propanamine derivatives. The terminal methoxy group can be selectively deprotected or transformed to reveal a hydroxyl moiety, while the N-methyl amine can undergo further alkylation, acylation, or reductive amination to generate diverse chemical libraries [1]. Research teams exploring the effect of N-substitution on biological activity—comparing N-methyl vs. N-ethyl vs. N-unsubstituted variants—can use this compound as the baseline N-methyl reference point, with the hydrochloride salt ensuring consistent physical form and reactivity across comparative studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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